![molecular formula C13H16N2O3 B13738194 [3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate CAS No. 17798-18-4](/img/structure/B13738194.png)
[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate: is a chemical compound with the molecular formula C₁₃H₁₆N₂O₃. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a 3-methylbut-2-enoylamino group and an N-methylcarbamate group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate typically involves the reaction of 3-(3-methylbut-2-enoylamino)phenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The industrial production methods may also involve the use of advanced purification techniques, such as chromatography, to isolate the final product.
化学反応の分析
Types of Reactions:
Oxidation: [3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate can undergo oxidation reactions, leading to the formation of various oxidized products. Common oxidizing agents used in these reactions include potassium permanganate and hydrogen peroxide.
Reduction: This compound can also undergo reduction reactions, where reducing agents such as sodium borohydride or lithium aluminum hydride are used to convert it into reduced forms.
Substitution: Substitution reactions involving this compound can occur, where functional groups on the phenyl ring are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: In chemistry, [3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to investigate its effects on cellular processes and pathways. It may serve as a tool to study enzyme inhibition or activation, as well as its potential therapeutic applications.
Medicine: In the medical field, this compound is explored for its potential use as a pharmaceutical agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry: Industrially, this compound is used in the production of various materials, including polymers and coatings. Its chemical properties make it suitable for applications that require stability and reactivity.
作用機序
The mechanism of action of [3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to changes in their activity or function. This interaction can result in the inhibition or activation of biochemical pathways, depending on the nature of the target and the compound’s binding affinity.
類似化合物との比較
[3-(3-methylbut-2-enoylamino)phenyl] N-ethylcarbamate: Similar structure with an ethyl group instead of a methyl group.
[3-(3-methylbut-2-enoylamino)phenyl] N-propylcarbamate: Similar structure with a propyl group instead of a methyl group.
[3-(3-methylbut-2-enoylamino)phenyl] N-butylcarbamate: Similar structure with a butyl group instead of a methyl group.
Uniqueness: The uniqueness of [3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate lies in its specific substitution pattern and the presence of the N-methylcarbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
17798-18-4 |
|---|---|
分子式 |
C13H16N2O3 |
分子量 |
248.28 g/mol |
IUPAC名 |
[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H16N2O3/c1-9(2)7-12(16)15-10-5-4-6-11(8-10)18-13(17)14-3/h4-8H,1-3H3,(H,14,17)(H,15,16) |
InChIキー |
PCAIVGZUKPFHEE-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)NC1=CC(=CC=C1)OC(=O)NC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13738136.png)
![5,11-Dibromo-25,27-dipropoxycalix[4]arene](/img/structure/B13738143.png)
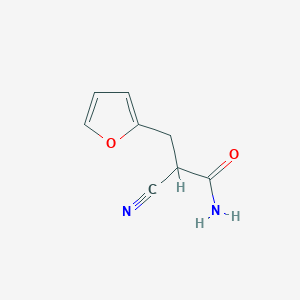

![dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13738157.png)
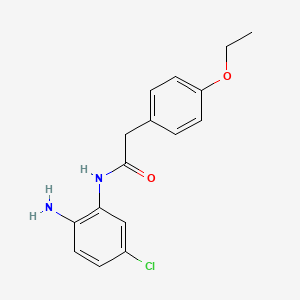
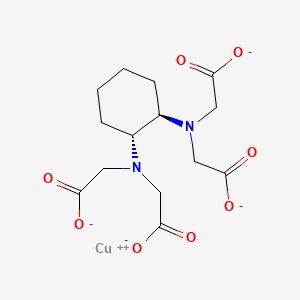
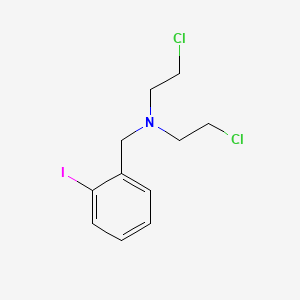
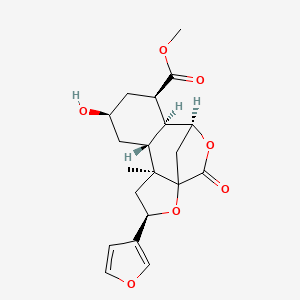
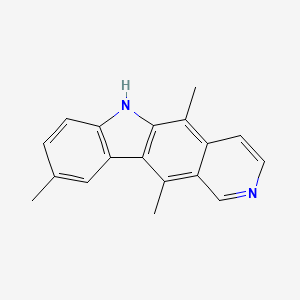

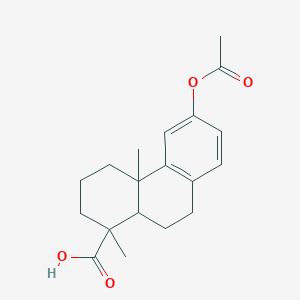
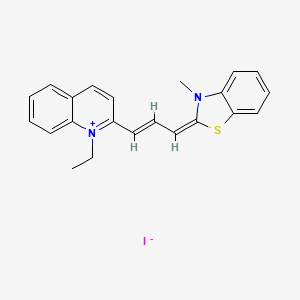
![3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone](/img/structure/B13738198.png)
